molecular formula C11H14ClN3O2 B011866 5-Benzoyl-2-iminohexahydropyrimidine CAS No. 19623-16-6

5-Benzoyl-2-iminohexahydropyrimidine

Cat. No.: B011866
CAS No.: 19623-16-6
M. Wt: 255.7 g/mol
InChI Key: ZUZJSWCFJNUVDF-UHFFFAOYSA-N
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Description

5-Benzoyl-2-iminohexahydropyrimidine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a benzoyl group attached to a hexahydropyrimidine ring, which contains an imino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-iminohexahydropyrimidine typically involves the reaction of ethyl benzoylacetate with formaldehyde and natural amino acid ester hydrochlorides in an acetate buffer (AcONa/AcOH, pH 4.0) at room temperature . This reaction yields 5-benzoylhexahydropyrimidine derivatives in moderate yields (41-61%). The reaction conditions are mild, and the process does not involve epimerization, resulting in diastereoisomerically pure products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control to produce the compound in bulk quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-iminohexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzoyl derivatives. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

5-Benzoyl-2-iminohexahydropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-iminohexahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with the electrical properties of isolated frog sartorius muscle, causing significant depolarization at low concentrations . This suggests that the compound may affect ion channels or other components of the spike-generating mechanism, similar to the action of tetrodotoxin.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Benzoyl-2-iminohexahydropyrimidine include:

Uniqueness

This compound is unique due to its specific combination of a benzoyl group and an iminohexahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl) benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c12-11-13-6-9(7-14-11)16-10(15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZJSWCFJNUVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173302
Record name HM 197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19623-16-6
Record name HM 197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019623166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HM 197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5,6-HEXAHYDRO-2-IMINO-5-PYRIMIDINYL BENZOATE HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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